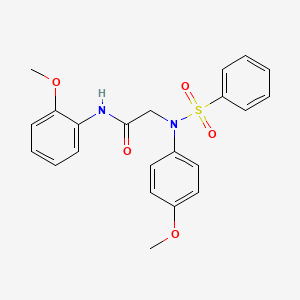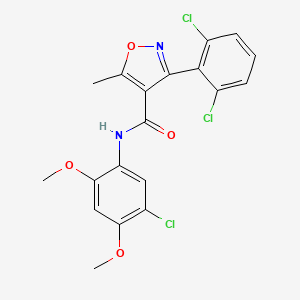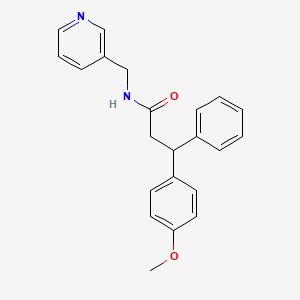![molecular formula C13H14N4O3 B5985240 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5985240.png)
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential in the treatment of various neurological disorders.
Wirkmechanismus
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid selectively blocks the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking this receptor, this compound can modulate glutamate signaling and reduce excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It can also improve mitochondrial function and increase the expression of neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. However, one limitation is that this compound can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid, including:
1. Investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
2. Developing more selective mGluR5 antagonists with fewer off-target effects.
3. Studying the long-term effects of this compound on cognitive function and behavior.
4. Investigating the potential synergistic effects of this compound with other drugs or therapies.
5. Developing new methods for the synthesis of this compound and related compounds.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective antagonism of the mGluR5 receptor allows for more precise modulation of glutamate signaling, which can reduce excitotoxicity and improve cognitive function. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to new treatments for neurological disorders.
Synthesemethoden
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-bromopyridine with ethyl 2-cyanoacetate to produce ethyl 2-(4-pyridinyl)-2-oxoacetate, which is then reacted with methyl hydrazinecarboxylate to form 1-methyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid. The final step involves the reaction of this intermediate with N-[(tert-butoxy)carbonyl]-1-amino-1-(4-pyridinyl)ethane to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
1-methyl-3-(1-pyridin-4-ylethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8(9-3-5-14-6-4-9)15-12(18)11-10(13(19)20)7-17(2)16-11/h3-8H,1-2H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTDUMRRNBIUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-({6-[(2-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5985166.png)
![1-[2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5985173.png)
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5985187.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5985194.png)
![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5985206.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)

![(2,4-dimethoxyphenyl)(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5985228.png)
![N-(4-fluorobenzyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5985233.png)

![1-{7,7-dimethyl-5-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B5985272.png)
